4-Bromo-3-chlorobenzaldehyde (CAS: 120077-69-2, molecular formula C7H4BrClO, molecular weight 219.46 g/mol) is a halogenated aromatic aldehyde belonging to the class of mixed dihalobenzaldehydes. It is characterized by bromine at the 4-position and chlorine at the 3-position relative to the aldehyde group, with both halogens located ortho to one another on the benzene ring [1]. This specific substitution pattern distinguishes it from its constitutional isomer 3-bromo-4-chlorobenzaldehyde (CAS: 86265-88-5). The compound exists as a solid at ambient temperature with a melting point range of 52-58°C and a boiling point of 281.3°C at 760 mmHg [2]. The dual halogenation enables regioselective synthetic transformations, positioning this compound as a versatile building block in organic synthesis and pharmaceutical intermediate applications.
Dual halogen handles for orthogonal functionalization
Patent-cited intermediate for H-PGDS and dual antagonist programs
Melting point supports isomer identity verification
[1] PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information. View Source
[2] ChemSrc. (2024). 4-Bromo-3-chlorobenzaldehyde: Density 1.7±0.1 g/cm³, Boiling Point 281.3±25.0 °C at 760 mmHg. View Source
Irreplaceability of 4-Bromo-3-chlorobenzaldehyde
4-Bromo-3-chlorobenzaldehyde (1) and its constitutional isomer 3-bromo-4-chlorobenzaldehyde (2, CAS: 86265-88-5) share identical molecular formulas and atomic compositions, yet they are not interchangeable in synthetic applications. This non-substitutability stems from fundamental differences in regioselective reactivity arising from the distinct ortho/para/meta relationships between the halogen substituents and the aldehyde group. In (1), the aldehyde group is positioned para to the bromine atom and meta to the chlorine atom; in (2), the aldehyde group is para to chlorine and meta to bromine [1]. This positional difference critically influences electrophilic aromatic substitution directing effects, nucleophilic aromatic substitution site selectivity, and the regiochemical outcome of metal-catalyzed cross-coupling reactions. For example, the relative reactivity of bromine-substituted versus chlorine-substituted substrates toward halophilic attack by carbanions has been quantitatively differentiated through intermolecular competition kinetics, with bromine-substituted substrates demonstrating distinct reactivity orders [2]. Furthermore, the specific substitution pattern in (1) is explicitly required in patented synthetic routes, such as those described in Chinese patent CN201680074158.0 for hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, where this exact isomer serves as a key intermediate . Generic substitution would alter the regiochemical course of subsequent transformations, leading to different products or failed reactions.
4-Bromo-3-chlorobenzaldehyde
3-Bromo-4-chlorobenzaldehyde
Aldehyde para to Br, meta to Cl
Aldehyde para to Cl, meta to Br
Required in patented H-PGDS inhibitor and dual antagonist routes
Not cited; would alter pharmacophore geometry
Selective Br-Li exchange at 4-position predicted
Different metalation site would shift reactivity
[1] ChemTradeHub. (2025). Are there alternatives to 3-Bromo-4-chlorobenzaldehyde (CAS: 86265-88-5) in synthesis? View Source
[2] Science China Chemistry. (2001). Relative reactivities of halogen-substituted substrates (R-Br, R-Cl) toward the halophilic attack by a carbanion evaluated by intermolecular competition kinetics. View Source
Differentiation Evidence for 4-Bromo-3-chlorobenzaldehyde
Melting Point: Isomer Identification & QC
4-Bromo-3-chlorobenzaldehyde (CAS 120077-69-2) and its constitutional isomer 3-bromo-4-chlorobenzaldehyde (CAS 86265-88-5) are chemically distinct entities with different melting points. The target compound melts at 52-58°C , while the isomer melts at approximately 70°C [1]. This physical property difference provides a simple, low-cost method for identity verification and purity assessment during incoming quality control and inventory management.
Melting PointHead-to-head
Target: 52–58°C
Isomer: ~70°C
Supports isomer identity verification by simple mp measurement
Vendor-reported values; confirm with batch COA
Organic ChemistryAnalytical ChemistryQuality Control
Evidence Dimension
Melting point
Target Compound Data
52-58°C
Comparator Or Baseline
3-Bromo-4-chlorobenzaldehyde: ~70°C
Quantified Difference
Δ ≈ 12-18°C (lower for target compound)
Conditions
Solid state; vendor-reported values
Why This Matters
This enables rapid, cost-effective confirmation of isomer identity during incoming inspection without requiring NMR or HPLC analysis.
Organic ChemistryAnalytical ChemistryQuality Control
[1] SL Pharmchem. (n.d.). 3-BROMO-4-CHLOROBENZALDEHYDE: Melting point 70°C. View Source
Validated Two-Step Synthesis
A documented two-step synthetic route to 4-bromo-3-chlorobenzaldehyde proceeds via reduction of 4-bromo-3-chlorobenzoic acid to the benzyl alcohol derivative (Step 1: 92.1% yield), followed by MnO₂ oxidation to the target aldehyde (Step 2: 46.6% yield) . This route provides a reproducible entry to the compound using readily available starting materials. While the oxidation step yield is moderate, the overall two-step sequence (42.9% overall yield) is well-characterized and scalable.
Synthesis RouteSupporting evidence
Step 1: 92.1%
Step 2: 46.6%
Overall: 42.9%
Reproducible two-step route from 4-bromo-3-chlorobenzoic acid
Provides procurement teams with benchmark yield expectations when considering in-house synthesis versus external sourcing.
Synthetic MethodologyProcess ChemistryPharmaceutical Intermediate Production
Halogen-Lithium Exchange Selectivity
In halogen-lithium exchange reactions of unsymmetrical dihalobenzenes, the site of lithiation is governed by the relative reactivity of bromine versus chlorine toward butyllithium. A systematic study by Dąbrowski et al. established that bromine undergoes lithium-halogen exchange preferentially over chlorine, enabling regioselective functionalization at the bromine-bearing position while leaving the chlorine substituent intact for subsequent transformations [1]. This principle applies directly to 4-bromo-3-chlorobenzaldehyde: after aldehyde protection, selective Br-Li exchange at the 4-position is predicted, generating a nucleophilic site for electrophile trapping while preserving the 3-chloro substituent as a latent handle for further cross-coupling.
[1] Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen-lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590-6595. DOI: 10.1016/j.tet.2005.04.051 View Source
H-PGDS Inhibitor Intermediate: Patent Evidence
Chinese patent CN201680074158.0 explicitly discloses 4-bromo-3-chlorobenzaldehyde as a key synthetic intermediate in the preparation of quinoline-3-carboxamide compounds that function as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors . These inhibitors are being developed for the treatment of neurodegenerative diseases and muscular dystrophy, including Duchenne Muscular Dystrophy, where prostaglandin D2 (PGD2) plays a pathological role. The patent specifically calls out the 4-bromo-3-chloro substitution pattern; the isomeric 3-bromo-4-chlorobenzaldehyde is not cited as a direct substitute, implying that the regiochemistry is essential for downstream reactivity.
H-PGDS Inhibitor IntermediateDirect head-to-head
Target explicitly cited
Isomer not cited
Required regioisomer for quinoline-3-carboxamide inhibitor synthesis
Patent-cited utility as a pharmaceutical intermediate
Target Compound Data
Explicitly cited in CN201680074158.0 for H-PGDS inhibitor synthesis
Comparator Or Baseline
3-Bromo-4-chlorobenzaldehyde: Not cited in this patent context
Quantified Difference
Target compound is the specified isomer required for this therapeutic development program
Conditions
Synthetic route to quinoline-3-carboxamide H-PGDS inhibitors
Why This Matters
Direct evidence that this specific isomer is required for a pharmaceutical development program, establishing procurement value differentiation from its constitutional isomer.
Chinese patent CN99808252.X explicitly discloses 4-bromo-3-chlorobenzaldehyde as a key synthetic intermediate in the preparation of biphenylsulfonyl amide compounds that function as dual antagonists of both vasopeptidase and endothelin receptors . These dual-acting compounds represent a therapeutic strategy for cardiovascular diseases including hypertension and heart failure. The specific 4-bromo-3-chloro substitution pattern is required to achieve the correct geometry and electronic properties of the final biphenylsulfonyl amide pharmacophore; alternative substitution patterns would yield compounds with altered receptor binding profiles.
Dual Antagonist IntermediateDirect head-to-head
Target explicitly cited
Isomer not cited
Required for biphenylsulfonyl amide dual antagonist synthesis
Patent CN99808252.X; cardiovascular research context
Cardiovascular PharmacologyPharmaceutical IntermediatesDual Antagonist Development
Evidence Dimension
Patent-cited utility as a pharmaceutical intermediate
Target Compound Data
Explicitly cited in CN99808252.X for dual vasopeptidase/endothelin antagonist synthesis
Comparator Or Baseline
3-Bromo-4-chlorobenzaldehyde: Not cited in this patent context
Quantified Difference
Target compound is the specified isomer required for this dual-target cardiovascular therapeutic development program
Conditions
Synthetic route to biphenylsulfonyl amide dual antagonists
Why This Matters
Provides a second, independent patent-based validation that the specific 4-bromo-3-chloro isomer is required in a distinct therapeutic area, strengthening the procurement case for this particular regioisomer.
Cardiovascular PharmacologyPharmaceutical IntermediatesDual Antagonist Development
Procurement Applications of 4-Bromo-3-chlorobenzaldehyde
H-PGDS Inhibitors for Duchenne Muscular Dystrophy
Procurement of 4-bromo-3-chlorobenzaldehyde is specifically justified for medicinal chemistry programs developing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, such as those described in patent CN201680074158.0 . This compound serves as a key intermediate in the synthesis of quinoline-3-carboxamide derivatives intended for treating Duchenne Muscular Dystrophy and other conditions where pathological PGD2 signaling is implicated. The specific 4-bromo-3-chloro substitution pattern is required to achieve the correct regiochemistry in subsequent coupling steps; substitution with the 3-bromo-4-chloro isomer would yield a different structural scaffold with altered pharmacological properties. Procurement decisions should prioritize suppliers who can provide this specific isomer with verified identity (melting point 52-58°C) and high purity (≥98%) to ensure reproducibility in GLP and GMP-adjacent medicinal chemistry workflows.
Dual Vasopeptidase/Endothelin Antagonist Development
Research groups pursuing dual-acting cardiovascular therapeutics should source 4-bromo-3-chlorobenzaldehyde specifically as the key intermediate for biphenylsulfonyl amide-based dual vasopeptidase and endothelin receptor antagonists, as disclosed in Chinese patent CN99808252.X . The biphenyl core constructed from this aldehyde intermediate is essential for simultaneous engagement of both therapeutic targets. The 4-bromo-3-chloro substitution pattern determines the spatial orientation and electronic properties of the final antagonist molecule; alternative regioisomers are not documented in this patent family and would require de novo structure-activity relationship studies. Procurement should emphasize batch-to-batch consistency and isotopic purity to support structure-activity relationship studies and lead optimization campaigns.
Orthogonal Functionalization via Selective Halogen-Metal Exchange
Synthetic chemistry laboratories requiring building blocks with two differentially reactive halogen handles for orthogonal functionalization should prioritize procurement of 4-bromo-3-chlorobenzaldehyde. The compound's 4-bromo substituent undergoes selective lithium-halogen exchange with n-butyllithium in preference to the 3-chloro substituent, as established by Dąbrowski et al. for the broader class of unsymmetrical dihalobenzenes [1]. After aldehyde protection (e.g., as an acetal), the 4-position can be selectively lithiated and trapped with an electrophile, while the 3-chloro substituent remains intact for subsequent palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex, unsymmetrically substituted aromatic scaffolds in a controlled, stepwise manner—a capability not available with symmetrical dihalogenated analogs. Procurement should specify the compound's purity regarding both halogens, as trace dehalogenation impurities can compromise regioselectivity.
Pilot-Scale Synthesis via Validated Two-Step Route
For process chemistry teams evaluating make-versus-buy decisions, 4-bromo-3-chlorobenzaldehyde can be synthesized in-house using a validated two-step route from commercially available 4-bromo-3-chlorobenzoic acid . Step 1 proceeds with 92.1% yield via BH₃·THF reduction to the benzyl alcohol intermediate, and Step 2 achieves 46.6% yield via MnO₂ oxidation to the target aldehyde. While the overall yield is moderate (42.9%), the route uses straightforward, scalable chemistry that is compatible with pilot-plant equipment. Procurement of the starting acid and subsequent in-house synthesis may be economically favorable for multi-kilogram requirements compared to purchasing the finished aldehyde at small-scale pricing. Quality control should verify melting point (52-58°C) and absence of the isomeric 3-bromo-4-chlorobenzaldehyde by HPLC to ensure material identity and purity.
Application
Selection Property
Validation Focus
H-PGDS inhibitor research
Regiospecific 4-bromo-3-chloro isomer
Isomer identity (mp) and purity for medicinal chemistry
Dual antagonist research
Required substitution pattern for biphenylsulfonyl amides
Batch consistency for SAR studies
Sequential difunctionalization
Br > Cl selectivity for lithiation
Halogen integrity and absence of dehalogenation impurities
In-house synthesis scale-up
Two-step route from 4-bromo-3-chlorobenzoic acid
Reproducible yields and isomer-free product
[1] Dąbrowski, M., Kubicka, J., Luliński, S., & Serwatowski, J. (2005). Halogen-lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes. Tetrahedron, 61(27), 6590-6595. DOI: 10.1016/j.tet.2005.04.051 View Source
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